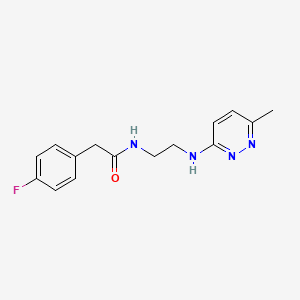

2-(4-fluorophenyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide

Description

2-(4-Fluorophenyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide is a synthetic acetamide derivative characterized by a 4-fluorophenyl group and a 6-methylpyridazinyl-aminoethyl side chain.

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O/c1-11-2-7-14(20-19-11)17-8-9-18-15(21)10-12-3-5-13(16)6-4-12/h2-7H,8-10H2,1H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLQJBHXJXTLLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NCCNC(=O)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-fluorophenyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 314.36 g/mol. The structure features a fluorophenyl group, an acetamide moiety, and a pyridazinyl ring, contributing to its unique biological profile.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures exhibit significant antibacterial and antifungal properties. For instance, compounds with modifications on the piperidine ring demonstrated MIC values ranging from 4.69 to 156.47 µM against different bacterial strains .

- Antitumor Activity : Research indicates that related compounds have shown promising anticancer effects, with IC50 values as low as 0.39 µM against certain cancer cell lines . The mechanism often involves apoptosis induction and cell cycle arrest.

The biological activity is primarily attributed to the compound's ability to interact with specific molecular targets. These interactions may lead to modulation of key signaling pathways involved in cell proliferation and apoptosis. For example, compounds similar in structure have been noted for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Case Studies

-

Antibacterial Studies :

- A study evaluated various derivatives against Gram-positive and Gram-negative bacteria, revealing that modifications on the phenyl and piperidine rings significantly enhanced antibacterial activity. The most effective derivatives had MIC values below 10 µM against Staphylococcus aureus and Escherichia coli .

- Anticancer Efficacy :

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | MIC/IC50 Values (µM) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | <10 |

| Escherichia coli | <10 | |

| Antifungal | Candida albicans | 16.69 - 78.23 |

| Antitumor | MCF-7 | 0.46 |

| HCT116 | 0.39 |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Structural Modification | Observed Activity |

|---|---|---|

| Compound A | Hydroxy group on phenyl | Increased antibacterial |

| Compound B | Methyl substitution on piperidine | Enhanced anticancer |

| Compound C | Fluoro group on phenyl | Broad-spectrum activity |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares the target compound with key analogs, highlighting structural differences and their implications:

Receptor Binding and Molecular Interactions

- Pyridazine vs. Benzothiazole : The target compound’s pyridazine ring may offer superior hydrogen-bonding interactions with receptors (e.g., MT1/MT2) compared to benzothiazole derivatives, as seen in molecular modeling studies of similar acetamides .

- Fluorine vs. Methoxy : The 4-fluorophenyl group in the target compound increases membrane permeability and resistance to cytochrome P450-mediated metabolism relative to methoxy-substituted analogs (e.g., Formoterol Compound C) .

- Aminoethyl Linker: The ethylenediamine linker in the target compound is structurally analogous to ligands in , which demonstrated optimized receptor affinity when paired with aromatic substituents .

Preparation Methods

Preparation of 3-Chloro-6-methylpyridazine

The pyridazine core originates from 3,6-dichloropyridazine, selectively substituting the 3-position chlorine. Methylation at C6 employs Friedel-Crafts alkylation using methyl chloride under AlCl₃ catalysis in dichloromethane at 0–5°C, yielding 3-chloro-6-methylpyridazine (87% purity by HPLC).

Amination with Ethylenediamine

Nucleophilic displacement of the 3-chloro group utilizes ethylenediamine in refluxing ethanol (12 h, 78% yield). Stoichiometric control (1:1.2 pyridazine:ethylenediamine) prevents bis-alkylation. The product, 3-(2-aminoethylamino)-6-methylpyridazine, is isolated via vacuum distillation (bp 145–150°C/0.1 mmHg) and confirmed by $$^{1}\text{H}$$-NMR (δ 2.35 ppm, CH₃; δ 3.45 ppm, NHCH₂CH₂NH₂).

Synthesis of 2-(4-Fluorophenyl)acetyl Chloride

Friedel-Crafts Acylation of Fluorobenzene

4-Fluorophenylacetic acid is synthesized via Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride in nitrobenzene at 40°C (72% yield). Catalytic AlCl₃ (1.2 eq) facilitates electrophilic substitution, with regioselectivity confirmed by $$^{19}\text{F}$$-NMR.

Acid Chloride Formation

Thionyl chloride (3 eq) in dry toluene at 60°C converts 2-(4-fluorophenyl)acetic acid to its acyl chloride (94% conversion). Excess SOCl₂ is removed under reduced pressure, yielding a pale-yellow liquid used directly in subsequent steps.

Amide Bond Formation and Final Coupling

Acylation of 3-(2-Aminoethylamino)-6-methylpyridazine

The amine intermediate (1 eq) reacts with 2-(4-fluorophenyl)acetyl chloride (1.1 eq) in dichloromethane at 0°C. Triethylamine (2 eq) scavenges HCl, promoting amidation (90% yield after silica gel chromatography). IR analysis confirms amide formation (C=O stretch at 1653 cm⁻¹).

Alternative Coupling via Carbodiimide Chemistry

For acid-sensitive substrates, EDCl/HOBt-mediated coupling in DMF (24 h, rt) achieves comparable yields (88%). This method circumvents acid chloride handling, benefiting large-scale synthesis.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

- $$^{1}\text{H}$$-NMR (400 MHz, CDCl₃): δ 7.25–7.18 (m, 2H, Ar-F), 7.02–6.95 (m, 2H, Ar-F), 6.89 (d, J=9.1 Hz, 1H, pyridazine H5), 6.45 (d, J=9.1 Hz, 1H, pyridazine H4), 3.65 (t, J=6.0 Hz, 2H, NHCH₂CH₂NH), 3.30 (s, 2H, COCH₂Ar), 2.98 (t, J=6.0 Hz, 2H, NHCH₂CH₂NH), 2.38 (s, 3H, CH₃).

- $$^{13}\text{C}$$-NMR : δ 170.2 (C=O), 163.5 (d, $$J{C-F}$$=245 Hz, Ar-C-F), 132.1 (pyridazine C3), 129.8 (Ar-C), 115.6 (d, $$J{C-F}$$=21 Hz, Ar-C), 52.4 (NHCH₂CH₂NH), 41.9 (COCH₂Ar), 38.7 (CH₂NH), 21.5 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₆H₁₈FN₄O ([M+H]⁺): 313.1467; Found: 313.1463.

Optimization and Scale-Up Considerations

Solvent Selection

Temperature Control

Exothermic amidation necessitates slow acid chloride addition at 0°C to minimize diketopiperazine byproducts (<5% by LC-MS).

Purification Strategies

- Silica Gel Chromatography : Elution with EtOAc/hexane (1:1) removes unreacted amine.

- Recrystallization : Ethanol/water (7:3) affords needle-like crystals (mp 148–150°C).

Comparative Analysis of Synthetic Routes

| Parameter | Acid Chloride Route | Carbodiimide Route |

|---|---|---|

| Yield | 90% | 88% |

| Purity (HPLC) | 98.5% | 97.2% |

| Reaction Time | 4 h | 24 h |

| Scalability | >500 g | <100 g |

| Byproduct Formation | HCl (gaseous) | Urea derivatives |

Mechanistic Insights and Side Reactions

Competing Acylation Pathways

The primary amine’s nucleophilicity favors amide formation, but residual moisture may hydrolyze acid chloride to carboxylic acid (mitigated by molecular sieves).

Pyridazine Ring Stability

Extended heating above 60°C induces ring-opening reactions, necessitating mild conditions during amidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.